molecular formula C17H21N3O B5326971 N-(1-methyl-4-piperidinyl)-N'-1-naphthylurea

N-(1-methyl-4-piperidinyl)-N'-1-naphthylurea

Cat. No.: B5326971
M. Wt: 283.37 g/mol
InChI Key: JZTRWZFHJSMZRT-UHFFFAOYSA-N
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Description

N-(1-methyl-4-piperidinyl)-N'-1-naphthylurea is a useful research compound. Its molecular formula is C17H21N3O and its molecular weight is 283.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.168462302 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of N-(1-methyl-4-piperidinyl)-N’-1-naphthylurea are the vascular endothelial growth factor receptor (VEGFR) , epidermal growth factor receptor (EGFR) , and REarranged during Transfection (RET) tyrosine kinases . These receptors play a crucial role in cell proliferation and angiogenesis, which are essential processes for tumor growth and metastasis .

Mode of Action

N-(1-methyl-4-piperidinyl)-N’-1-naphthylurea acts as a kinase inhibitor . It binds to the ATP-binding sites of its target receptors (VEGFR, EGFR, and RET), thereby inhibiting their tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and angiogenesis .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting VEGFR and EGFR, it disrupts the VEGF and EGF signaling pathways, respectively, which are involved in promoting angiogenesis and cell proliferation . The inhibition of RET, a receptor often mutated and overexpressed in certain types of thyroid cancers, disrupts its signaling pathway, thereby inhibiting tumor cell proliferation .

Pharmacokinetics

Similar compounds like vandetanib are primarily metabolized by cyp3a4 and flavin-containing monooxygenase enzymes fmo1 and fmo3 . These enzymes play a crucial role in the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of N-(1-methyl-4-piperidinyl)-N’-1-naphthylurea’s action include the inhibition of tumor cell proliferation and angiogenesis . This results in the reduction of tumor growth and potentially the size of the tumor over time .

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-20-11-9-14(10-12-20)18-17(21)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14H,9-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTRWZFHJSMZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.